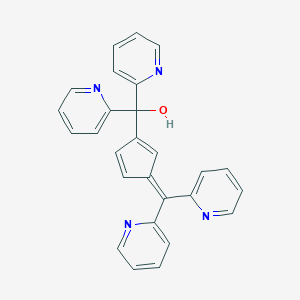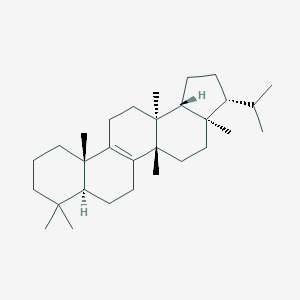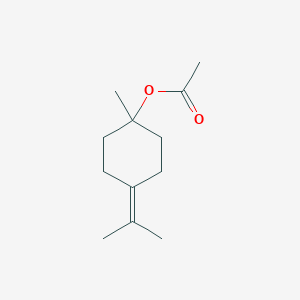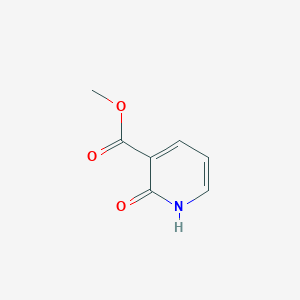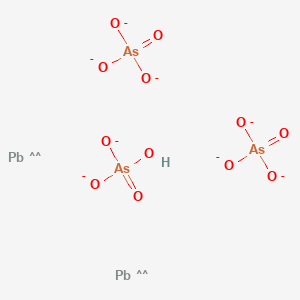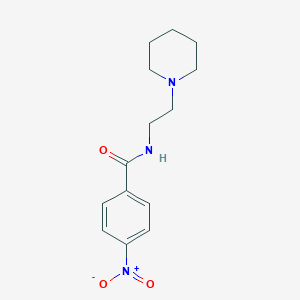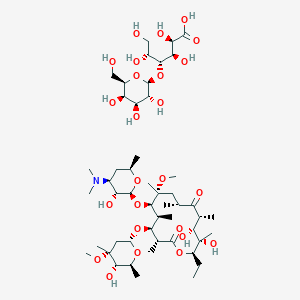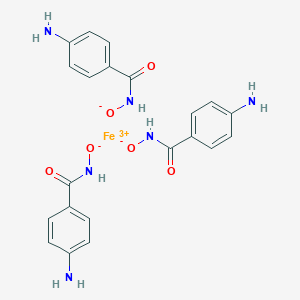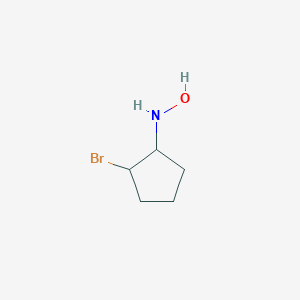
N-(2-bromocyclopentyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromocyclopentyl)hydroxylamine, also known as BCH, is a chemical compound that has been used in scientific research for various purposes.
Applications De Recherche Scientifique
N-(2-bromocyclopentyl)hydroxylamine has been used in various scientific research studies, including as a tool for studying the role of nitric oxide (NO) in biological systems. N-(2-bromocyclopentyl)hydroxylamine is a selective inhibitor of the NO synthase (NOS) enzyme, which is responsible for the production of NO. By inhibiting NOS, N-(2-bromocyclopentyl)hydroxylamine can be used to investigate the effects of NO on various physiological processes.
Mécanisme D'action
N-(2-bromocyclopentyl)hydroxylamine inhibits NOS by binding to the enzyme's heme group, which is essential for its activity. This binding prevents the conversion of L-arginine to NO, thereby reducing the production of NO in the body.
Biochemical and Physiological Effects:
N-(2-bromocyclopentyl)hydroxylamine has been shown to have various biochemical and physiological effects in scientific research studies. For example, N-(2-bromocyclopentyl)hydroxylamine has been found to reduce blood pressure in animal models, likely due to its inhibitory effect on NOS. Additionally, N-(2-bromocyclopentyl)hydroxylamine has been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromocyclopentyl)hydroxylamine in scientific research is its selectivity for NOS, which allows researchers to investigate the effects of NO specifically. However, one limitation of using N-(2-bromocyclopentyl)hydroxylamine is its relatively low potency compared to other NOS inhibitors. Additionally, N-(2-bromocyclopentyl)hydroxylamine can be difficult to synthesize and has a short half-life in vivo.
Orientations Futures
There are several potential future directions for research on N-(2-bromocyclopentyl)hydroxylamine. One area of interest is investigating the therapeutic potential of N-(2-bromocyclopentyl)hydroxylamine in diseases such as arthritis and hypertension. Additionally, further studies are needed to better understand the mechanism of action of N-(2-bromocyclopentyl)hydroxylamine and its effects on other physiological processes. Finally, researchers may explore the development of more potent and selective NOS inhibitors based on the structure of N-(2-bromocyclopentyl)hydroxylamine.
Méthodes De Synthèse
N-(2-bromocyclopentyl)hydroxylamine can be synthesized through a reaction between cyclopentene and N-bromoacetamide, followed by hydrolysis with hydroxylamine. The yield of N-(2-bromocyclopentyl)hydroxylamine can be improved by using a solvent such as ethanol or acetic acid.
Propriétés
Numéro CAS |
134409-56-6 |
|---|---|
Nom du produit |
N-(2-bromocyclopentyl)hydroxylamine |
Formule moléculaire |
C5H10BrNO |
Poids moléculaire |
180.04 g/mol |
Nom IUPAC |
N-(2-bromocyclopentyl)hydroxylamine |
InChI |
InChI=1S/C5H10BrNO/c6-4-2-1-3-5(4)7-8/h4-5,7-8H,1-3H2 |
Clé InChI |
JWGAOUTWVKILJP-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)Br)NO |
SMILES canonique |
C1CC(C(C1)Br)NO |
Synonymes |
Cyclopentanamine, 2-bromo-N-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




